Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate

Description

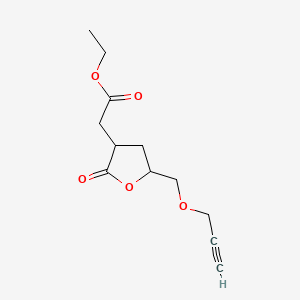

Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate is a tetrahydrofuran (THF) derivative featuring a ketone group at position 2, a propynyloxymethyl substituent at position 5, and an ethyl acetate ester at position 3. Its molecular formula is deduced as C₁₂H₁₈O₅ (molecular weight ≈ 242.3 g/mol).

Properties

CAS No. |

69352-39-2 |

|---|---|

Molecular Formula |

C12H16O5 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

ethyl 2-[2-oxo-5-(prop-2-ynoxymethyl)oxolan-3-yl]acetate |

InChI |

InChI=1S/C12H16O5/c1-3-5-15-8-10-6-9(12(14)17-10)7-11(13)16-4-2/h1,9-10H,4-8H2,2H3 |

InChI Key |

ZZORPIJLMLMPSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CC(OC1=O)COCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate typically involves multiple steps. One common method includes the reaction of a furan derivative with an appropriate ester and a propynylating agent under controlled conditions. The reaction often requires a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored to ensure consistent quality and yield. Industrial methods may also include purification steps such as distillation or crystallization to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the ester group or the furan ring.

Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis, releasing the active furan derivative, which can then participate in further reactions. The propynyl group provides additional reactivity, allowing the compound to engage in a variety of chemical processes.

Comparison with Similar Compounds

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

Structure : Tetrahydrofurfuryl acrylate contains a THF-derived tetrahydrofurfuryl group linked to an acrylate ester.

Molecular Formula : C₈H₁₂O₃ (MW = 156.18 g/mol).

Key Differences :

- Lacks the oxo group and propargyl substituent of the target compound.

- Features a reactive acrylate group, enabling polymerization.

Applications : Used in coatings, adhesives, and resins due to its polymerizable acrylate moiety .

Metabolism : Hydrolyzes to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite shared with other THF derivatives, which may influence toxicity profiles .

| Parameter | Target Compound | Tetrahydrofurfuryl Acrylate |

|---|---|---|

| Molecular Formula | C₁₂H₁₈O₅ | C₈H₁₂O₃ |

| Molecular Weight (g/mol) | 242.3 | 156.18 |

| Key Substituents | Oxo, propynyloxymethyl, ethyl ester | Acrylate, tetrahydrofurfuryl |

| Applications | Hypothesized pharmaceuticals | Polymers, industrial coatings |

Ethyl 2-oxo-5-(2-dimethylaminopropyl)-4-piperidineacetate

Structure: A piperidine derivative with an oxo group, dimethylaminopropyl substituent, and ethyl ester. Molecular Formula: C₁₄H₂₄N₂O₃ (MW = 268.35 g/mol). Key Differences:

- Six-membered piperidine ring vs. five-membered THF ring.

- Tertiary amine (dimethylaminopropyl) vs. propargyl ether substituent. Applications: Intermediate in pharmaceutical synthesis, leveraging the piperidine scaffold’s bioactivity .

| Parameter | Target Compound | Piperidine Derivative |

|---|---|---|

| Molecular Formula | C₁₂H₁₈O₅ | C₁₄H₂₄N₂O₃ |

| Molecular Weight (g/mol) | 242.3 | 268.35 |

| Key Substituents | Oxo, propynyloxymethyl, ethyl ester | Oxo, dimethylaminopropyl, ethyl ester |

| Applications | Underexplored (hypothesized drugs) | Pharmaceutical intermediates |

Diofenolan (1,3-Dioxolane Pesticide)

Structure: 2-ethyl-4-((4-phenoxy-phenoxy)methyl)-1,3-dioxolane. Molecular Formula: C₁₉H₂₂O₄ (MW = 322.38 g/mol). Key Differences:

- Dioxolane ring (two oxygen atoms) vs. THF ring.

- Phenoxy substituents vs. propargyl and ester groups. Applications: Insect growth regulator targeting Lepidoptera pests . Stability: Aromatic phenoxy groups enhance environmental persistence, unlike the alkyne in the target compound, which may confer reactivity.

Research Findings and Functional Insights

- Metabolic Pathways : The ethyl ester in the target compound may hydrolyze to a carboxylic acid, analogous to tetrahydrofurfuryl acrylate’s conversion to tetrahydrofurfuryl alcohol . This could influence bioavailability and toxicity.

- Bioactivity Potential: The propargyl group’s triple bond may enhance rigidity and interaction with biological targets, similar to isatin sulfonamide derivatives’ anti-angiogenic effects via EGFR inhibition .

- Synthetic Routes: Likely involves esterification and etherification steps, as seen in the synthesis of ethyl 3-oxo-3-(substituted phenyl)propanoate derivatives .

Biological Activity

Ethyl 2-oxo-5-(2-propynyloxymethyl)tetrahydro-3-furanacetate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique furan ring structure, which contributes to its reactivity and biological interactions. The compound's molecular formula is , and it possesses a molecular weight of approximately 222.24 g/mol. Its structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human promyelocytic leukemia HL-60 cells through several mechanisms:

- Caspase Activation : The compound activates caspase-3, a critical enzyme in the apoptotic pathway, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Production : Increased levels of ROS have been observed following treatment, contributing to oxidative stress and apoptosis.

- Mitochondrial Membrane Potential Changes : The compound alters mitochondrial membrane potential, further promoting apoptosis.

A study reported that treatment with this compound resulted in a concentration-dependent increase in apoptotic cells, with significant effects noted at concentrations as low as 5 µM .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. The compound's effectiveness varies depending on the specific bacterial strain and concentration used.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

-

Study on HL-60 Cells :

Concentration (µM) % Apoptotic Cells Caspase Activity (fold increase) 0 0 Baseline 5 1.6 6 25 75.4 43 50 80.0 140 -

Antimicrobial Studies :

- Objective : To assess antimicrobial efficacy against specific bacterial strains.

- Findings : The compound exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.